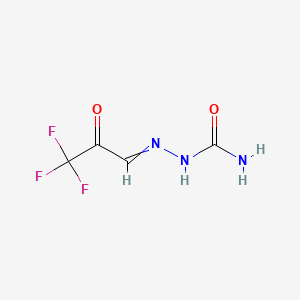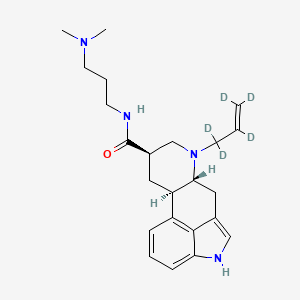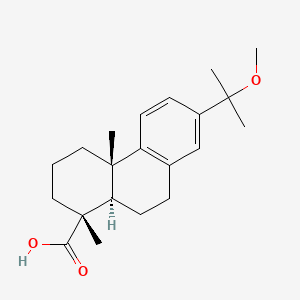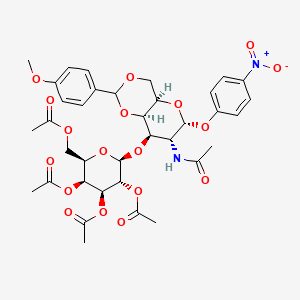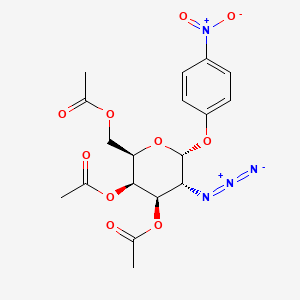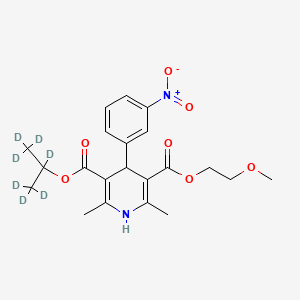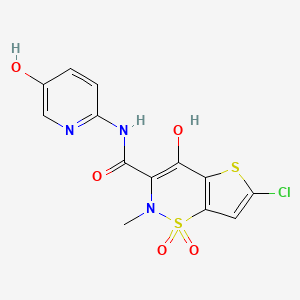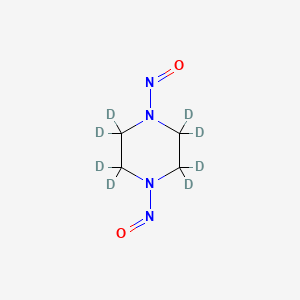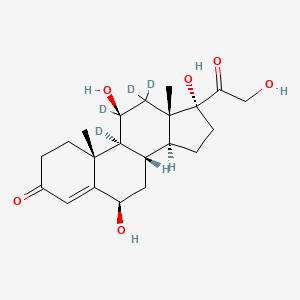
6β-Hydroxycortisol-d4
Vue d'ensemble
Description
A labeled metabolite of Cortisol.
Applications De Recherche Scientifique
- Les chercheurs ont mis au point des méthodes de chromatographie liquide-MSn (LC-MSn) pour quantifier la cortisol libre et ses métabolites endogènes dans l'urine humaine .
Diagnostic clinique et contrôle antidopage
Biomarqueur de l'activité de la CYP3A4
Mécanisme D'action
Target of Action
The primary target of 6β-Hydroxy Cortisol-d4, also known as 6β-Hydroxycortisol, is the enzyme 6β-hydroxysteroid dehydrogenase (CYP3A4) . This enzyme plays a crucial role in the metabolism and clearance of cortisol .
Mode of Action
6β-Hydroxy Cortisol-d4 is a metabolite of cortisol. The enzyme CYP3A4 catalyzes the formation of 6β-Hydroxy Cortisol-d4 from cortisol in the liver and other tissues . The resulting 6β-Hydroxy Cortisol-d4 is then excreted in urine .
Biochemical Pathways
The biochemical pathway involved in the action of 6β-Hydroxy Cortisol-d4 is the cortisol metabolic pathway. In this pathway, cortisol is converted into 6β-Hydroxy Cortisol-d4 by the enzyme CYP3A4 . This conversion process plays a significant role in the metabolism and clearance of cortisol .
Pharmacokinetics
The pharmacokinetics of 6β-Hydroxy Cortisol-d4 is closely related to its role as a metabolite of cortisol. It is produced in the liver and other tissues where the enzyme CYP3A4 is present, and it is excreted in urine . The rate of this conversion and excretion can be affected by drugs that induce or inhibit CYP3A4, thereby affecting cortisol metabolism .
Result of Action
The primary result of the action of 6β-Hydroxy Cortisol-d4 is the metabolism and clearance of cortisol. By converting cortisol into 6β-Hydroxy Cortisol-d4, the body can effectively metabolize and eliminate cortisol . This process is crucial for maintaining the balance of cortisol in the body .
Action Environment
The action of 6β-Hydroxy Cortisol-d4 can be influenced by various environmental factors. For instance, the presence of drugs that induce or inhibit CYP3A4 can affect the rate of cortisol conversion to 6β-Hydroxy Cortisol-d4, thereby influencing cortisol metabolism . Furthermore, the action of 6β-Hydroxy Cortisol-d4 may also be affected by factors such as the individual’s health status and genetic variations in the CYP3A4 enzyme .
Propriétés
IUPAC Name |
(6R,8S,9S,10R,11S,13S,14S,17R)-9,11,12,12-tetradeuterio-6,11,17-trihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-1,2,6,7,8,14,15,16-octahydrocyclopenta[a]phenanthren-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30O6/c1-19-5-3-11(23)7-14(19)15(24)8-12-13-4-6-21(27,17(26)10-22)20(13,2)9-16(25)18(12)19/h7,12-13,15-16,18,22,24-25,27H,3-6,8-10H2,1-2H3/t12-,13-,15+,16-,18+,19-,20-,21-/m0/s1/i9D2,16D,18D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNFTWPCIRXSCQF-CNXOBPSJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(=O)C=C1C(CC3C2C(CC4(C3CCC4(C(=O)CO)O)C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H][C@]12[C@@H](C[C@H](C3=CC(=O)CC[C@@]31C)O)[C@@H]4CC[C@@]([C@]4(C([C@]2([2H])O)([2H])[2H])C)(C(=O)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10857744 | |
| Record name | (6beta,11beta)-6,11,17,21-Tetrahydroxy(9,11,12,12-~2~H_4_)pregn-4-ene-3,20-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10857744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
382.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261254-51-6 | |
| Record name | (6beta,11beta)-6,11,17,21-Tetrahydroxy(9,11,12,12-~2~H_4_)pregn-4-ene-3,20-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10857744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Pantothenic Acid-[13C3,15N] Hemicalcium Salt](/img/structure/B565455.png)

